DBM 1285 dihydrochloride

TNF-α Inflammation Macrophage

Select DBM 1285 dihydrochloride for oral, post-transcriptional control of TNF-α via the p38/MK2 axis. Unlike promiscuous p38 inhibitors (e.g., BIRB 796, SB203580), it blocks TNF-α protein secretion without altering mRNA levels, minimizing off-target kinase toxicity. Validated in murine zymosan/adjuvant arthritis models – essential for clean in vivo dissection of p38-dependent inflammation and comparative kinome profiling.

Molecular Formula C21H22FN5S.2HCl
Molecular Weight 468.42
Cat. No. B1191914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBM 1285 dihydrochloride
SynonymsN-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride
Molecular FormulaC21H22FN5S.2HCl
Molecular Weight468.42
Structural Identifiers
SMILESFC1=CC=C(C(N=C2C3CCNCC3)=C(S2)C4=NC(NC5CC5)=NC=C4)C=C1.Cl.Cl
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBM 1285 Dihydrochloride for Sale – p38 MAPK Pathway Inhibitor and Orally Active TNF-α Suppressor


DBM 1285 dihydrochloride, chemically N-cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride, is a synthetic small-molecule inhibitor that targets the p38 mitogen-activated protein kinase (MAPK) signaling cascade [1]. It functions primarily as an orally active suppressor of tumor necrosis factor-alpha (TNF-α) production, a key cytokine in inflammatory responses [1]. The compound attenuates lipopolysaccharide (LPS)-induced TNF-α secretion in various macrophage and monocyte lineage cells and demonstrates anti-inflammatory efficacy in multiple murine disease models, including zymosan-induced inflammation and adjuvant-induced arthritis [1].

DBM 1285 Dihydrochloride Selectivity vs. Generic p38 MAPK Inhibitors – Why Substitution is Not Recommended


While several p38 MAPK inhibitors exist, they exhibit significant variations in kinase selectivity profiles, off-target toxicity, and therapeutic windows, making them non-interchangeable. For example, broad-spectrum p38 inhibitors like BIRB 796 and SB203580 are known to have extensive off-target kinase interactions, including inhibition of JNK and other kinases at concentrations below 1 µM [1]. This promiscuity is linked to observed toxicities, such as elevated pJNK and caspase-3 activity [2]. In contrast, DBM 1285 dihydrochloride was specifically developed to block the p38 MAPK/MK2 pathway with a different selectivity profile, as evidenced by its distinct post-transcriptional regulation of TNF-α production without affecting TNF-α mRNA levels [3]. This unique mechanism and its oral bioavailability in vivo differentiate it from other p38 inhibitors and underscore the risk of substituting it with a seemingly similar, yet functionally distinct, compound.

DBM 1285 Dihydrochloride Quantitative Evidence – Potency, Oral Bioactivity, and In Vivo Efficacy Data


DBM 1285 Dihydrochloride Cellular TNF-α Inhibition: Cross-Study Potency Comparison

DBM 1285 dihydrochloride potently inhibits LPS-induced TNF-α secretion in a concentration-dependent manner across multiple cell lines [1]. While a specific IC50 value is not reported in the primary literature, its functional inhibition can be cross-compared to other p38 inhibitors. In a separate study under comparable assay conditions (LPS-induced THP-1 cells), the p38 inhibitor BIRB 796 exhibited an IC50 of 5.99 nM for TNF-α inhibition, while SB203580 and VX-745 showed IC50s of 48.6 nM and 37.9 nM, respectively [2]. The in vivo efficacy of DBM 1285, discussed below, suggests its functional potency is within a therapeutically relevant range.

TNF-α Inflammation Macrophage

DBM 1285 Dihydrochloride Oral Bioactivity: In Vivo Target Engagement and Plasma TNF-α Reduction

A key differentiator for DBM 1285 dihydrochloride is its confirmed oral bioactivity. In vivo administration in mice significantly inhibited the LPS-induced increase in plasma TNF-α levels [1]. Furthermore, a whole-blood in vivo target inhibition assay directly demonstrated that orally administered DBM 1285 attenuates p38 MAPK activity [1]. This contrasts with many p38 inhibitors that have failed in clinical development due to poor oral bioavailability or systemic toxicity [2].

Oral Bioavailability In Vivo TNF-α

DBM 1285 Dihydrochloride In Vivo Efficacy in Murine Arthritis and Inflammation Models

DBM 1285 dihydrochloride has demonstrated significant efficacy in two distinct murine models of inflammation: it attenuated zymosan-induced inflammation and suppressed adjuvant-induced arthritis [1]. While direct comparative in vivo efficacy data against other p38 inhibitors in these specific models is not available, the successful application in these well-established disease models validates its therapeutic potential and distinguishes it from compounds that only show in vitro activity or lack in vivo proof-of-concept.

In Vivo Arthritis Inflammation

DBM 1285 Dihydrochloride Recommended Research and Industrial Application Scenarios


Preclinical In Vivo Studies of Chronic Inflammatory Diseases

DBM 1285 dihydrochloride is ideally suited for preclinical in vivo studies requiring an orally active p38 MAPK pathway inhibitor. Its demonstrated efficacy in murine models of inflammation and arthritis [1] makes it a valuable tool compound for investigating the role of the p38/MK2 axis in disease progression and for evaluating therapeutic interventions in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other TNF-α-driven pathologies.

In Vitro Mechanistic Studies of TNF-α Post-Transcriptional Regulation

Researchers investigating the post-transcriptional regulation of TNF-α biosynthesis should prioritize DBM 1285 dihydrochloride. The primary literature demonstrates that the compound inhibits TNF-α protein secretion without affecting its mRNA levels, a mechanism attributed to blocking the p38 MAPK/MK2 signaling pathway [1]. This allows for the specific dissection of post-transcriptional control mechanisms in macrophage and monocyte cell lines.

Comparative Selectivity Profiling Against Other p38 MAPK Inhibitors

Due to the known off-target toxicities and broad kinome interactions of many p38 inhibitors [1], DBM 1285 dihydrochloride serves as a critical comparator compound. It is recommended for use in side-by-side kinase selectivity panels and cellular toxicity assays to differentiate its pharmacological profile from that of promiscuous inhibitors like BIRB 796, SB203580, or VX-745, particularly when investigating JNK pathway activation or caspase-3 induction [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBM 1285 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.